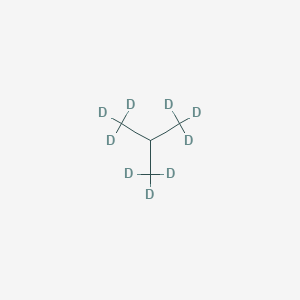

1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane

Übersicht

Beschreibung

1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane is a deuterated analogue of 2-(trideuteriomethyl)propane. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification imparts unique properties to the compound, making it valuable in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane can be synthesized through a multi-step process involving the deuteration of 2-(trideuteriomethyl)propane. The process typically involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding deuterated alcohols or ketones.

Reduction: Reduction reactions can convert the compound into deuterated alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products:

Oxidation: Deuterated alcohols and ketones.

Reduction: Deuterated alkanes.

Substitution: Deuterated derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Drug Development

Deuterated compounds like 1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane are increasingly utilized in pharmaceutical research. The incorporation of deuterium can significantly alter the pharmacokinetic profiles of drugs. Studies have shown that deuteration can lead to:

- Increased Stability : Deuterated drugs often exhibit enhanced metabolic stability due to the kinetic isotope effect. This can result in prolonged half-lives and improved therapeutic efficacy.

- Reduced Toxicity : Some studies suggest that deuterated versions of drugs may have lower toxicity profiles compared to their non-deuterated counterparts. This is particularly relevant in the development of treatments for chronic conditions where long-term use is necessary .

Metabolic Studies

The use of stable isotopes such as deuterium allows researchers to trace metabolic pathways with greater precision:

- Tracing Metabolism : Deuterated compounds can be used as tracers in metabolic studies to understand how substances are processed within biological systems. For instance, the metabolic fate of this compound can be tracked to elucidate pathways involved in drug metabolism .

- Understanding Drug Interactions : By studying how deuterated compounds interact with biological systems, researchers can gain insights into potential drug-drug interactions and optimize therapeutic regimens.

Chemical Synthesis and Reaction Mechanisms

In synthetic chemistry, deuterated compounds serve as valuable tools for investigating reaction mechanisms:

- Mechanistic Studies : The presence of deuterium can alter reaction rates and pathways. By observing how reactions proceed with deuterated versus non-deuterated substrates, chemists can deduce mechanistic details that are otherwise difficult to ascertain .

- Isotope Labeling : Deuterated compounds are commonly used in isotope labeling experiments to study the dynamics of chemical reactions. This is particularly useful in complex organic syntheses where understanding the flow of atoms through a reaction network is crucial.

Case Study 1: Impact on Drug Metabolism

A study published in the Annals of Pharmacotherapy highlighted the effects of deuterium substitution on the pharmacokinetics of a specific drug candidate. The research demonstrated that substituting hydrogen with deuterium improved the drug's metabolic stability without compromising its efficacy .

Case Study 2: Tracing Metabolic Pathways

Research conducted on the metabolism of this compound showed that it could effectively trace specific metabolic pathways in liver microsomes. This study provided insights into the enzymatic processes involved in drug metabolism and highlighted the potential for using such compounds in drug testing .

Wirkmechanismus

The mechanism of action of 1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane involves the interaction of its deuterium atoms with molecular targets. Deuterium’s higher mass compared to hydrogen results in altered vibrational frequencies, which can influence reaction rates and pathways. This isotopic effect is leveraged in various applications to study and manipulate chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane

- 1,1,1,3,3,3-Hexadeuterio-2-nitroso-2-(trideuteriomethyl)propane

Uniqueness: 1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane is unique due to its specific deuterium labeling pattern, which provides distinct advantages in isotopic labeling studies. Its stability and non-toxicity further enhance its utility in various research fields.

Biologische Aktivität

1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane is a deuterated derivative of propane that has garnered interest in various fields of research due to its unique isotopic labeling. This compound is particularly significant in studies involving metabolic pathways and tracer studies in biological systems. This article delves into its biological activity, mechanisms of action, and implications based on available research findings.

- Molecular Formula : C₄H₉D₉

- Molecular Weight : 103.120 g/mol

- Density : 1.034 g/mL at 25ºC

- Boiling Point : 126-127ºC

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its role as a stable isotope tracer. The incorporation of deuterium allows researchers to track metabolic processes without altering the chemical behavior of the compound significantly.

Metabolic Pathways

Deuterated compounds are often used in metabolic studies to understand the kinetics of biochemical reactions. The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect (KIE). This effect can provide insights into enzyme mechanisms and substrate interactions.

Case Studies and Experimental Data

- Tracer Studies : Research utilizing deuterated propane derivatives has demonstrated their efficacy in tracing metabolic pathways in various organisms. For example:

- Pharmacokinetics : The pharmacokinetic profiles of deuterated drugs often differ from their non-deuterated counterparts due to changes in absorption, distribution, metabolism, and excretion (ADME). Studies indicate that deuteration can lead to prolonged half-lives and altered bioavailability .

Data Table: Summary of Biological Activity Studies

Implications for Future Research

The unique properties of this compound make it a valuable tool for future research in metabolic studies and drug development. Its application as a tracer can enhance our understanding of complex biochemical pathways and facilitate the design of new therapeutic agents with improved efficacy and safety profiles.

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPPMTNAJDCUHE-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

67.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.